An In-Depth Technical Guide to the Synthesis and Characterization of 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE
An In-Depth Technical Guide to the Synthesis and Characterization of 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE
Introduction: The Significance of Furan and 1,3,4-Oxadiazole Moieties in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The title compound, 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE, represents a compelling molecular architecture, wedding the furan and 1,3,4-oxadiazole rings. This union is of significant interest to researchers and drug development professionals due to the diverse and potent biological activities associated with each constituent heterocycle.
The 1,3,4-oxadiazole core is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. It is recognized as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] Molecules incorporating the 1,3,4-oxadiazole moiety have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The furan ring, an oxygen-containing five-membered aromatic heterocycle, is a structural component in numerous natural products and synthetic pharmaceuticals. Furan derivatives are known to exhibit a wide array of biological effects, including antibacterial, antifungal, and antitubercular activities.[4][5]
The strategic fusion of these two pharmacophores in 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE creates a molecule with significant potential for multifaceted biological interactions. The aniline substituent provides a versatile handle for further structural modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of desired therapeutic effects. This guide provides a comprehensive overview of the synthesis and detailed characterization of this promising compound, offering a robust foundation for its further investigation and application in drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE, points to a convergent synthetic strategy. The core 1,3,4-oxadiazole ring can be disconnected to reveal a key intermediate, an N,N'-diacylhydrazine. This intermediate, in turn, can be conceptually disassembled into two readily available building blocks: a furan-derived carboxylic acid derivative and a para-substituted aminobenzohydrazide.
Figure 1: Retrosynthetic analysis of the target compound.
Following this retrosynthetic blueprint, the forward synthesis commences with the acylation of 4-aminobenzohydrazide with furan-2-carbonyl chloride. This reaction forms the crucial N,N'-diacylhydrazine intermediate. The subsequent and final step is the cyclodehydration of this intermediate to construct the 1,3,4-oxadiazole ring, yielding the target compound. This two-step approach is efficient and relies on well-established and reliable chemical transformations.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Part 1: Synthesis of the Intermediate - N'-(furan-2-carbonyl)-4-aminobenzohydrazide
The initial step involves the formation of an amide bond between 4-aminobenzohydrazide and furan-2-carbonyl chloride. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Materials and Reagents:
-
4-Aminobenzohydrazide
-
Furan-2-carbonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzohydrazide (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.2 eq) dropwise. Pyridine acts as a base to quench the HCl byproduct of the acylation.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of furan-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is typically a solid and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N'-(furan-2-carbonyl)-4-aminobenzohydrazide as a pure solid.
Part 2: Cyclodehydration to 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE
The final step is the intramolecular cyclization of the diacylhydrazine intermediate to form the 1,3,4-oxadiazole ring. This is achieved through a dehydration reaction, commonly facilitated by reagents like phosphorus oxychloride (POCl₃).[2]
Materials and Reagents:
-
N'-(furan-2-carbonyl)-4-aminobenzohydrazide (from Part 1)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Aqueous ammonia solution
-
Reflux condenser
-
Heating mantle
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add phosphorus oxychloride (5-10 volumes relative to the hydrazide).
-
Addition of Intermediate: Slowly and portion-wise, add the N'-(furan-2-carbonyl)-4-aminobenzohydrazide to the POCl₃ with gentle stirring. The reaction can be exothermic, so controlled addition is important.
-
Heating: Gently reflux the reaction mixture for 2-4 hours. The elevated temperature provides the necessary energy for the cyclodehydration to occur. Monitor the reaction progress by TLC.
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of an aqueous ammonia solution until the pH is basic (pH 8-9). The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE.
Figure 2: Synthetic workflow for the target compound.
Comprehensive Characterization
Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE. A combination of spectroscopic and analytical techniques is employed for this purpose.
Physical Properties
The physical properties of the final compound should be determined and recorded.
| Property | Expected Observation |
| Appearance | Off-white to pale yellow solid |
| Melting Point | A sharp melting point is indicative of high purity. |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. |
Spectroscopic Analysis
Spectroscopic data provides definitive structural elucidation of the target molecule. The expected data, based on the analysis of analogous structures, is summarized below.[6][7]
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum will show characteristic signals for the protons on the aniline and furan rings, as well as the amine protons.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ (Aniline) | ~ 5.9 - 6.1 | Singlet | 2H |
| Aromatic (Aniline, ortho to -NH₂) | ~ 6.7 - 6.9 | Doublet | 2H |
| Aromatic (Aniline, meta to -NH₂) | ~ 7.7 - 7.9 | Doublet | 2H |
| Furan H-5 | ~ 7.7 - 7.8 | Doublet | 1H |
| Furan H-3 | ~ 7.2 - 7.3 | Doublet | 1H |
| Furan H-4 | ~ 6.6 - 6.7 | Doublet of doublets | 1H |
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (Oxadiazole C2 & C5) | ~ 160 - 165 |
| C-NH₂ (Aniline) | ~ 150 - 152 |
| C-ipso (Furan, attached to oxadiazole) | ~ 144 - 146 |
| C-H (Furan) | ~ 112 - 147 |
| C-H (Aniline) | ~ 113 - 129 |
| C-ipso (Aniline, attached to oxadiazole) | ~ 110 - 115 |
3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=N Stretch (Oxadiazole) | 1600 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O-C Stretch (Oxadiazole/Furan) | 1050 - 1250 | Strong |
4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | ~ 227.07 |
| [M+H]⁺ | ~ 228.08 |
Potential Applications and Future Directions
The unique structural features of 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE make it a prime candidate for investigation in various therapeutic areas. Given the known biological activities of its constituent heterocycles, this compound could be screened for a range of pharmacological effects, including:
-
Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.[4][5]
-
Antitubercular Activity: Targeting Mycobacterium tuberculosis.[4]
-
Anticancer Activity: Against various cancer cell lines.
-
Anti-inflammatory Activity: In relevant in vitro and in vivo models.
The primary amine functionality serves as a convenient point for further chemical elaboration. This allows for the creation of a library of derivatives to explore structure-activity relationships and to optimize potency and selectivity for a particular biological target. Future research could focus on the synthesis of N-substituted analogs, the introduction of substituents on the aniline or furan rings, and the evaluation of these new compounds in a variety of biological assays.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE. The detailed experimental protocols, rooted in established chemical principles, offer a reliable pathway for the preparation of this promising heterocyclic compound. The thorough characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The convergence of the biologically active furan and 1,3,4-oxadiazole moieties, coupled with the potential for further structural diversification, positions this molecule as a valuable scaffold for future drug discovery and development endeavors.
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